molecular formula C27H36FN2+ B12995070 1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium

1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium

Cat. No.: B12995070
M. Wt: 407.6 g/mol
InChI Key: XTOBIWHKPGXSES-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium is a compound belonging to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The presence of bulky 2,6-diisopropylphenyl groups provides steric protection, enhancing the stability of the carbene center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium typically involves the condensation of glyoxal with 2,6-diisopropylaniline, followed by cyclization and fluorination steps. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like lithium diisopropylamide (LDA) for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various imidazolium salts, imidazolidine derivatives, and substituted imidazolium compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium involves the stabilization of reactive intermediates through its carbene center. The bulky diisopropylphenyl groups provide steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the compound in catalytic processes . The molecular targets and pathways involved depend on the specific application, but generally include interactions with transition metals and organic substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)-2-fluoro-1H-imidazol-3-ium is unique due to the presence of the fluorine atom, which enhances its reactivity in substitution reactions. The bulky diisopropylphenyl groups provide additional stability, making it a valuable compound in various catalytic and synthetic applications .

Properties

Molecular Formula

C27H36FN2+

Molecular Weight

407.6 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2-fluoroimidazol-1-ium

InChI

InChI=1S/C27H36FN2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3/q+1

InChI Key

XTOBIWHKPGXSES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2F)C3=C(C=CC=C3C(C)C)C(C)C

Origin of Product

United States

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